N-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of new compounds.
Substitution: The phenyl group and other substituents can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups attached to the phenyl ring or the oxadiazole ring, leading to a wide range of chemical and physical properties.
Scientific Research Applications
N-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, with research showing promising results in inhibiting cancer cell growth.
Materials Science: It is used in the development of new materials with unique photophysical properties, such as phosphorescent emitters for OLEDs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit key enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide include:
- N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide
- 2-(1,2,4-Oxadiazol-5-yl)anilines
- 1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the oxadiazole ring with the prop-2-enamide group, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-2-11(17)14-9-8-12-15-16-13(18-12)10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEFYAPRYRHDPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=NN=C(O1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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